6-Benzyl-3-[(3-chlorophenyl)amino]-1,2,4-triazin-5-ol
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Overview
Description
6-Benzyl-3-[(3-chlorophenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a benzyl group, a chlorophenyl group, and an amino group attached to a dihydro-triazinone ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3-[(3-chlorophenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbonyl compounds, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-3-[(3-chlorophenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halides, boronic acids, and palladium catalysts are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
6-Benzyl-3-[(3-chlorophenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 6-benzyl-3-[(3-chlorophenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various effects. The exact pathways involved can vary and may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
- 6-Benzyl-3-[(3-fluorophenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one
- 6-Benzyl-3-[(3-bromophenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one
- 6-Benzyl-3-[(3-methylphenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one
Uniqueness
6-Benzyl-3-[(3-chlorophenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one is unique due to the presence of the chlorophenyl group, which can impart specific chemical and biological properties. The combination of the benzyl and chlorophenyl groups with the triazine ring makes this compound distinct from its analogs, potentially leading to different reactivity and applications.
Properties
Molecular Formula |
C16H13ClN4O |
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Molecular Weight |
312.75 g/mol |
IUPAC Name |
6-benzyl-3-(3-chloroanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H13ClN4O/c17-12-7-4-8-13(10-12)18-16-19-15(22)14(20-21-16)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,18,19,21,22) |
InChI Key |
XVFSUHXHOTTWEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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